[(2-Chlorophenyl)methyl](hex-5-en-2-yl)amine
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Overview
Description
(2-Chlorophenyl)methylamine is an organic compound with the molecular formula C13H18ClN It is a derivative of amine, characterized by the presence of a chlorophenyl group and a hexenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)methylamine typically involves the reaction of 2-chlorobenzyl chloride with hex-5-en-2-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride ion by the amine group. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of (2-Chlorophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through distillation or recrystallization, depending on the desired purity and application.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine, nitric acid, or sulfuric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various halogenated or nitrated derivatives.
Scientific Research Applications
(2-Chlorophenyl)methylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(2-Chlorophenyl)methylamine can be compared with other similar compounds, such as:
(2-Chlorophenyl)methylamine: Similar in structure but with different substituents on the phenyl or hexenyl groups.
(2-Bromophenyl)methylamine: Contains a bromine atom instead of chlorine, leading to different reactivity and properties.
(2-Methylphenyl)methylamine: Contains a methyl group instead of chlorine, affecting its chemical behavior and applications.
The uniqueness of (2-Chlorophenyl)methylamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H18ClN |
---|---|
Molecular Weight |
223.74 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]hex-5-en-2-amine |
InChI |
InChI=1S/C13H18ClN/c1-3-4-7-11(2)15-10-12-8-5-6-9-13(12)14/h3,5-6,8-9,11,15H,1,4,7,10H2,2H3 |
InChI Key |
YAOKHWZRKNOTIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C)NCC1=CC=CC=C1Cl |
Origin of Product |
United States |
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